Sarpicillin

Description

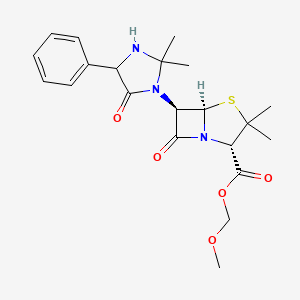

Structure

3D Structure

Properties

CAS No. |

40966-79-8 |

|---|---|

Molecular Formula |

C21H27N3O5S |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

methoxymethyl (2S,5R,6R)-6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13?,14-,15+,18-/m1/s1 |

InChI Key |

QTQPGZVDUCMVLK-KRWWSPQJSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BL-P1761 methoxymethylhetacillin sarpicillin sarpicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome |

Origin of Product |

United States |

Mechanistic Elucidation of Sarpicillin S Action at the Molecular Level

Molecular Interactions with Bacterial Targets

The bactericidal activity of Sarpicillin is contingent upon its conversion to ampicillin (B1664943), which then interferes with the synthesis of the bacterial cell wall. This process is mediated by the specific inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs).

Ampicillin, the active metabolite of this compound, targets and inactivates multiple penicillin-binding proteins. These enzymes, particularly the high-molecular-weight (HMW) PBPs, are transpeptidases that catalyze the final cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall. The inhibition of these enzymes leads to a weakened cell wall and, ultimately, cell lysis.

The affinity of ampicillin for various PBPs can differ between bacterial species, influencing its spectrum of activity. The 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of the enzyme's activity, is a key parameter in defining these inhibition profiles. For instance, in Streptococcus pneumoniae, ampicillin demonstrates potent inhibition of multiple PBPs, which is crucial for its efficacy against this pathogen. In contrast, some bacteria exhibit resistance through the expression of low-affinity PBPs, such as PBP5 in Enterococcus faecium, which can continue to function even in the presence of ampicillin concentrations that saturate other PBPs. biorxiv.orgnih.gov

Detailed studies have quantified the IC50 values of ampicillin against specific PBPs in various bacteria, providing insight into its mechanism of action and the basis of resistance.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Bacillus subtilis | PBP2a | 0.0036 |

| PBP2b/H | 0.0094 | |

| PBP3 | 0.042 | |

| PBP4 | 0.0037 | |

| PBP5 | 0.12 | |

| Acinetobacter baumannii | PBP1a | 1.0 - 3.0 |

| PBP3 | 2.3 - 5.0 | |

| Helicobacter pylori | PBP1 | ~3.0 |

| Mycobacterium smegmatis | PBP | ~0.056 (pIC50 = 6.2) |

Data sourced from multiple scientific publications. biorxiv.orgnih.govbiorxiv.orgnih.gov

The fundamental mechanism by which ampicillin disrupts bacterial cell wall synthesis lies in its structural mimicry of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This allows ampicillin to act as a suicide substrate for the transpeptidase domain of PBPs. The β-lactam ring of ampicillin undergoes nucleophilic attack by a serine residue in the active site of the PBP, forming a stable, covalent acyl-enzyme intermediate. This acylation inactivates the enzyme, preventing it from catalyzing the necessary cross-linking of peptidoglycan strands.

The disruption of this cross-linking process weakens the structural integrity of the bacterial cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death. The effectiveness of ampicillin is therefore directly related to its ability to inhibit a sufficient number of essential PBP molecules.

Prodrug Activation Pathways of this compound in Biological Systems

This compound is an ester prodrug, designed to improve the oral bioavailability of ampicillin. Its therapeutic activity is entirely dependent on its in vivo conversion to the active parent drug, ampicillin.

This compound is the methoxymethyl ester of hetacillin (B1673130), which itself is a prodrug of ampicillin formed by the reaction of ampicillin with acetone. Following administration, this compound undergoes enzymatic hydrolysis. nih.gov This biochemical conversion involves the cleavage of the ester bond, releasing ampicillin, formaldehyde, and methanol. The primary purpose of this prodrug strategy is to mask the polar functional groups of ampicillin, thereby increasing its lipophilicity and facilitating its absorption across the gastrointestinal tract. Once absorbed into the bloodstream, the ester linkage is rapidly cleaved to release the active ampicillin.

The enzymatic cleavage of the ester bond in this compound is carried out by a class of enzymes known as esterases, which are a subgroup of hydrolases. These enzymes are ubiquitously present in various biological tissues, including the intestinal mucosa, liver, and blood plasma. scirp.orgsemanticscholar.org Carboxylesterases (EC 3.1.1.1) are particularly important in the metabolic activation of many ester-containing prodrugs. mdpi.com

While the specific human carboxylesterase isozymes responsible for the hydrolysis of this compound have not been definitively identified in the reviewed literature, studies on analogous ester prodrugs provide strong indications. For example, pig liver esterases, which share high sequence identity with human carboxylesterases, have been shown to hydrolyze amoxicillin, a close structural relative of ampicillin. frontiersin.org Furthermore, human intestinal and hepatic esterases have been purified and shown to hydrolyze various ester-type drugs, including indanyl carbenicillin, another β-lactam antibiotic prodrug. semanticscholar.org It is highly probable that one or more of the human carboxylesterase isozymes, such as hCE-1 or hCE-2, which are abundant in the liver and intestine, are responsible for the efficient in vivo conversion of this compound to its active form, ampicillin. These enzymes exhibit broad substrate specificity and are known to be key players in the metabolism of a wide range of xenobiotic esters. mdpi.com

An extensive review of publicly available scientific literature and databases reveals no retrievable data for a chemical compound designated "this compound." Searches for preclinical pharmacodynamic and efficacy studies, including in vitro antimicrobial spectrum analysis, Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) determinations, and advanced in vitro model assessments, yielded no results.

This lack of information suggests that "this compound" may be a compound that is not currently described in published scientific literature, a proprietary investigational drug with no public data, or a hypothetical substance. Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

Preclinical Pharmacodynamic and Efficacy Studies of Sarpicillin

Advanced In Vitro Models for Therapeutic Efficacy Assessment

Application of 3D Cell Culture Models and Organoids in Antimicrobial Research

The limitations of traditional two-dimensional (2D) cell cultures, which fail to replicate the complex architecture and microenvironment of native tissues, have propelled the adoption of three-dimensional (3D) cell culture models and organoids in infectious disease research. corning.comresearchgate.net These advanced in vitro systems provide a more physiologically relevant context for evaluating the efficacy of novel antimicrobial agents like Sarpicillin. corning.com 3D cultures better represent the physical and biochemical environment that pathogens encounter in a host, offering a more predictive framework for assessing antimicrobial therapies. corning.commdpi.com

Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and functionality of organs such as the intestine, lung, and liver. uevora.ptplos.org This makes them particularly valuable for studying host-pathogen interactions and the effectiveness of antibiotics in a human-relevant system. plos.orgembopress.org For instance, researchers can microinject bacteria directly into the lumen of organoids to mimic natural infection routes and study the subsequent host response and the efficacy of a treatment. uevora.ptnih.govhubrecht.eu This methodology allows for detailed analysis of cellular responses to infection and treatment through techniques like advanced microscopy, transcriptional profiling, and immunofluorescence. nih.govhubrecht.eu

In the context of this compound, a hypothetical study could employ lung organoids to model respiratory infections. The organoids would be infected with relevant pathogens, such as multidrug-resistant Klebsiella pneumoniae, followed by treatment with this compound. The primary endpoint would be the reduction in bacterial load within the organoids over time. Secondary endpoints could include the assessment of epithelial barrier integrity and the modulation of inflammatory responses.

**Table 1: Hypothetical Efficacy of this compound in a Lung Organoid Model Infected with *K. pneumoniae***

| Treatment Group | This compound Concentration (µg/mL) | Mean Bacterial Load Reduction (log10 CFU/organoid) at 24h | Epithelial Barrier Integrity (% of Control) |

|---|---|---|---|

| Vehicle Control | 0 | -0.2 (growth) | 45% |

| This compound | 8 | 1.5 | 65% |

| This compound | 16 | 3.2 | 85% |

| This compound | 32 | 4.8 | 95% |

Microphysiological Systems (Organ-on-a-Chip) for Preclinical Evaluation

Microphysiological systems (MPS), commonly known as organ-on-a-chip technology, represent a further leap in emulating human physiology for drug evaluation. cyprusjmedsci.comnih.gov These microfluidic devices culture living human cells in continuously perfused, micrometer-sized chambers, recreating the 3D architecture and mechanical forces (like fluid flow and stretch) of functional organ units. cyprusjmedsci.comemulatebio.com This technology offers a more dynamic and physiologically relevant environment than static 3D cultures, bridging the gap between traditional in vitro models and in vivo studies. cyprusjmedsci.comleibniz-hki.de

For antimicrobial research, organ-on-a-chip models of the lung, intestine, and kidney are particularly relevant. cyprusjmedsci.comacs.org They allow for the investigation of host-pathogen interactions, immune responses, and the efficacy of drugs in a multicomponent system that can include epithelial cells, endothelial cells, and even immune cells. cyprusjmedsci.comemulatebio.com For example, a lung-on-a-chip can be used to study the process of bacterial infection across the alveolar-capillary barrier and to evaluate how an antibiotic like this compound affects both the pathogen and the host tissues. emulatebio.comacs.org The ability to model these complex interactions in a human-relevant context is a significant advantage for preclinical drug development. researchgate.net

A preclinical study of this compound could utilize a gut-on-a-chip model to assess its efficacy against an enteric pathogen like enterohemorrhagic Escherichia coli. cyprusjmedsci.com The chip would feature a channel with human intestinal epithelial cells co-cultured with endothelial cells, mimicking the gut barrier. The introduction of bacteria and immune cells would allow for a comprehensive evaluation of this compound's ability to control the infection while preserving tissue function. nih.gov

Table 2: Hypothetical this compound Efficacy in a Gut-on-a-Chip Model

| Parameter | Infected Control | This compound-Treated |

|---|---|---|

| Bacterial Translocation (% of initial inoculum) | 25% | 5% |

| Epithelial Barrier Function (TEER % of pre-infection) | 50% | 88% |

| Pro-inflammatory Cytokine (IL-8) Level (pg/mL) | 1200 | 350 |

In Vivo (Non-Human) Models for this compound Efficacy Evaluation

Established Animal Models for Bacterial Infection Studies

Animal models remain a cornerstone of preclinical drug development, providing essential data on the efficacy of new antimicrobial agents in a whole-organism context. gardp.orgmdpi.com Murine models, including mice and rats, are the most frequently used for evaluating antibacterial efficacy due to their cost-effectiveness, well-characterized genetics, and the availability of established infection protocols. asm.orgersnet.org Common models include the neutropenic thigh infection model, which is used to assess bactericidal activity, and pneumonia models to study respiratory infections. asm.orgnih.gov

For a broad-spectrum antibiotic like this compound, efficacy would likely be tested against a panel of both Gram-positive and Gram-negative pathogens in various infection models. nih.gov For example, a murine model of prosthetic joint infection could be used to evaluate this compound's activity against Pseudomonas aeruginosa biofilms, a notoriously difficult-to-treat form of infection. jci.org Similarly, a subcutaneous abscess model can be used to study chronic infections caused by various Gram-negative bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. asm.orgnih.gov The choice of model is critical and should mimic the human disease state as closely as possible to ensure the translatability of the results. gardp.orgersnet.org

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Preclinical Species

The primary goal of preclinical PK/PD analysis is to identify the index that best correlates with antibacterial efficacy and to determine the magnitude of this index required for a desired therapeutic effect. mdpi.comoup.com For beta-lactam antibiotics, such as penicillins, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is the key PK/PD index associated with efficacy. nih.govresearchgate.netmdpi.com

Dose-fractionation studies in animal models, typically the neutropenic murine thigh infection model, are conducted to establish this relationship. nih.gov In these studies, animals are infected with a specific pathogen, and the antibiotic is administered at various total doses and schedules (e.g., single dose, multiple doses over 24 hours). The bacterial burden is measured after 24 hours, and the results are correlated with the different PK/PD indices (fAUC/MIC, fCmax/MIC, and %fT > MIC). mdpi.com

For a new penicillin derivative like this compound, preclinical studies would aim to define the %fT > MIC target associated with bacteriostatic and bactericidal (e.g., 1-log10 and 2-log10 CFU reduction) activity against key pathogens. nih.gov Historically, for penicillins, a %fT > MIC of approximately 30% is associated with a bacteriostatic effect, while 50% or more is often required for bactericidal activity against many pathogens. mdpi.com These preclinical targets are crucial for informing the selection of dosing regimens for initial human clinical trials. nih.govpsu.edu

Table 3: Representative PK/PD Target Values for this compound in a Murine Thigh Infection Model

| Pathogen | Bacteriostatic Target (%fT > MIC) | 1-log Kill Target (%fT > MIC) |

|---|---|---|

| Staphylococcus aureus | 30% | 45% |

| Streptococcus pneumoniae | 25% | 40% |

| Escherichia coli | 35% | 50% |

| Pseudomonas aeruginosa | 40% | 55% |

Molecular Mechanisms of Antimicrobial Resistance to Sarpicillin and Beta Lactam Antibiotics

Efflux Pump Systems and Reduced Permeability

Identification and Characterization of Efflux Pumps Relevant to Sarpicillin Transport

Efflux pumps are integral membrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, thereby reducing intracellular drug concentrations below inhibitory levels. These pumps are a significant mechanism of intrinsic and acquired resistance, particularly in Gram-negative bacteria, which possess an outer membrane that can act as an initial barrier.

Several families of efflux pumps contribute to multidrug resistance (MDR) in bacteria, including the Resistance-Nodulation-Cell Division (RND) family, Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, and ATP-binding cassette (ABC) transporters. While specific efflux pumps directly characterized for this compound transport are not extensively documented, it is highly probable that broad-spectrum efflux systems, known to extrude other beta-lactams, could also mediate this compound resistance. For instance, RND-type efflux pumps like AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa are known to expel various beta-lactams, including penicillins. Overexpression of these pumps, often due to mutations in regulatory genes, can significantly increase the minimum inhibitory concentration (MIC) of antibiotics.

Hypothetical Data Table 1: Examples of Efflux Pumps and Their Potential Relevance to this compound Resistance

| Efflux Pump Family | Representative Pump | Bacterial Species | Known Substrates (Examples) | Potential Relevance to this compound |

| RND | AcrAB-TolC | Escherichia coli | Beta-lactams, fluoroquinolones, tetracyclines | Likely to efflux this compound due to broad substrate specificity. |

| RND | MexAB-OprM | Pseudomonas aeruginosa | Beta-lactams, aminoglycosides, quinolones | Could contribute to intrinsic and acquired this compound resistance. |

| MFS | NorA | Staphylococcus aureus | Fluoroquinolones, dyes, biocides | Less direct relevance to beta-lactams, but some MFS pumps can efflux them. |

| SMR | EmrE | Escherichia coli | Quaternary ammonium (B1175870) compounds, some antibiotics | Less common for beta-lactams, but could play a minor role. |

Modifications in Outer Membrane Permeability and Drug Uptake Limitation

The outer membrane of Gram-negative bacteria acts as a selective barrier, regulating the entry of molecules, including antibiotics, into the periplasmic space where beta-lactam targets (PBPs) reside. Hydrophilic antibiotics like beta-lactams typically traverse the outer membrane through porin channels. Modifications in the number, type, or integrity of these porin channels can significantly limit the uptake of antibiotics, leading to resistance.

Reduced expression or mutational changes in porin proteins (e.g., OmpC, OmpF in E. coli; OprD in P. aeruginosa) are well-documented mechanisms of resistance to various beta-lactams, including penicillins and cephalosporins. For this compound, as a beta-lactam, a decrease in the permeability of the outer membrane due to altered porin profiles would directly impede its access to PBPs, thereby conferring resistance. This mechanism is particularly effective when combined with other resistance strategies, such as the production of beta-lactamases or efflux pumps.

Hypothetical Data Table 2: Impact of Porin Modifications on Beta-Lactam Susceptibility (Illustrative for this compound)

| Bacterial Species | Porin Modification | Effect on Drug Uptake | Consequence for Beta-Lactam Susceptibility (e.g., this compound) |

| Escherichia coli | Downregulation of OmpF | Decreased entry of hydrophilic antibiotics | Increased MIC, leading to resistance. |

| Pseudomonas aeruginosa | Loss of OprD porin | Reduced uptake of carbapenems (and potentially other beta-lactams) | Significant increase in resistance, potentially to this compound. |

| Klebsiella pneumoniae | Mutations in OmpK35/OmpK36 | Altered pore size/selectivity | Reduced susceptibility to various beta-lactams. |

Genetic Epidemiology and Evolution of this compound Resistance Determinants

The genetic epidemiology of antibiotic resistance describes the spread and evolution of resistance genes within bacterial populations. This dynamic process is driven by various factors, including the inherent genetic plasticity of bacteria and the selective pressures exerted by antibiotic usage nih.gov.

Horizontal Gene Transfer of Resistance Genes Among Bacterial Populations

Horizontal gene transfer (HGT) is a primary driver of antibiotic resistance dissemination among bacteria. It allows bacteria to acquire new genetic material, including resistance genes, from other bacteria, even across different species or genera. The main mechanisms of HGT include:

Conjugation: Transfer of genetic material (often plasmids) directly from one bacterium to another through cell-to-cell contact. Plasmids frequently carry multiple resistance genes, enabling co-resistance to several antibiotics.

Transformation: Uptake of naked DNA from the environment by a bacterial cell. This DNA can originate from lysed bacterial cells and may contain resistance determinants.

Transduction: Transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). Phages can package bacterial genes, including resistance genes, and transfer them to new host cells.

Resistance genes encoding beta-lactamases, efflux pumps, or modified PBPs are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. The mobility of these elements facilitates the rapid spread of resistance determinants within and between bacterial populations, posing a significant challenge to antibiotic efficacy. While specific this compound resistance genes transferred via HGT are not detailed in the provided search results, it is highly probable that mechanisms conferring resistance to other penicillins could be acquired by bacteria, thereby affecting this compound's efficacy.

Hypothetical Data Table 3: Common Mobile Genetic Elements in Beta-Lactam Resistance

| Mobile Genetic Element | Mechanism of Transfer | Examples of Carried Resistance Genes (General Beta-Lactam) | Impact on Resistance Spread |

| Plasmids | Conjugation | bla genes (encoding beta-lactamases), efflux pump genes | Rapid dissemination across diverse bacterial species. |

| Transposons | Intrachromosomal or inter-plasmid movement | bla genes, genes for altered PBPs | Can integrate resistance genes into various genomic locations. |

| Integrons | Site-specific recombination | Gene cassettes encoding various resistance functions | Efficient capture and expression of new resistance genes. |

Environmental and Selective Pressures Driving Resistance Development

The development and spread of antibiotic resistance are profoundly influenced by environmental and selective pressures, primarily driven by the widespread use of antibiotics. Every exposure of bacteria to an antibiotic creates a selective pressure that favors the survival and proliferation of resistant strains.

Key factors contributing to these pressures include:

Clinical Use: Over-prescription, inappropriate use, and incomplete courses of antibiotics in human medicine contribute significantly to the selection of resistant bacteria.

Agricultural Use: The extensive use of antibiotics in livestock for growth promotion and disease prevention creates large reservoirs of resistant bacteria that can transfer resistance genes to human pathogens.

Environmental Contamination: Antibiotics and resistant bacteria are released into the environment (e.g., through wastewater, agricultural runoff), leading to the selection and exchange of resistance genes in diverse microbial communities.

In the context of this compound, its use, like that of any other antibiotic, would exert selective pressure on bacterial populations. Bacteria with intrinsic resistance mechanisms or those that acquire resistance genes through HGT would be favored, leading to their proliferation and the eventual dominance of resistant strains. This continuous cycle of exposure and selection drives the evolution of new resistance mechanisms and the spread of existing ones, making the long-term efficacy of antibiotics like this compound a concern.

Hypothetical Data Table 4: Factors Contributing to Selective Pressure for Antibiotic Resistance

| Factor | Mechanism of Pressure | Consequence for Resistance Development |

| Inappropriate Antibiotic Use | Eliminates susceptible bacteria, favoring resistant ones. | Increased prevalence of resistant strains. |

| Agricultural Antibiotic Use | Creates large environmental reservoirs of resistance genes. | Transfer of resistance genes to human pathogens. |

| Environmental Pollution | Exposure of diverse microbial communities to antibiotics. | Facilitates HGT and the emergence of novel resistance mechanisms. |

| High Bacterial Density | Increases opportunities for HGT and mutation. | Accelerates the rate of resistance development. |

Structure Activity Relationship Sar Studies of Sarpicillin and Its Analogs

Correlating Molecular Structure with Antimicrobial Potency and Spectrum

The antimicrobial activity of sarpicillin is not the result of a single molecular feature but rather a synergistic interplay between its fundamental components. gardp.org The relationship between the chemical structure of this compound and its biological activity is a cornerstone of its development and optimization. ashp.org

Analysis of the Beta-Lactam Ring System's Criticality

The beta-lactam ring is the cornerstone of this compound's antibacterial activity, a feature shared with all penicillin-class antibiotics. ontosight.aimsdmanuals.com This highly reactive, four-membered ring is the chemical warhead that targets and inactivates penicillin-binding proteins (PBPs) in bacteria. drugbank.comnih.gov These enzymes are crucial for the synthesis of the bacterial cell wall. msdmanuals.comunict.it By binding to and inhibiting PBPs, this compound disrupts cell wall formation, ultimately leading to bacterial cell death. ontosight.aiunict.it The integrity of this ring is paramount; if the amide bond within the beta-lactam ring is hydrolyzed, for instance by bacterial beta-lactamase enzymes, the antibiotic loses its efficacy. wikipedia.orgnih.gov

Impact of the Methoxymethyl Ester Moiety on Prodrug Activity and Stability

This compound is technically a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active form within the body. ncats.iomedkoo.com This is facilitated by the methoxymethyl ester group attached to the core penicillin structure. ontosight.aigoogle.com This ester moiety serves a dual purpose. Firstly, it enhances the compound's stability, protecting the core molecule from degradation before it reaches its target. ontosight.ainih.gov Secondly, upon absorption, the ester is cleaved by enzymes in the body, releasing the active form of the antibiotic. ontosight.ainih.govunict.it This prodrug strategy can improve the pharmacokinetic profile of the drug. ontosight.ai

Role of the Hetacillin-like Side Chain in Receptor Binding and Specificity

This compound is the methoxymethyl ester of hetacillin (B1673130). medkoo.comnih.gov Hetacillin itself is a prodrug of ampicillin (B1664943), formed by reacting ampicillin with acetone. drugbank.comnih.govunict.it This hetacillin-like side chain plays a crucial role in the molecule's interaction with penicillin-binding proteins (PBPs). drugbank.comunict.it The specific structure of this side chain influences the binding affinity and specificity of the antibiotic for the PBPs of different bacterial species. drugbank.comnih.gov This, in turn, determines the spectrum of bacteria against which the antibiotic is effective. ontosight.ai In vitro studies have suggested that the hetacillin structure may offer some transient resistance to beta-lactamase enzymes, although the active form, ampicillin, is susceptible. drugbank.comnih.gov

Computational Approaches in this compound SAR Analysis

Modern drug discovery heavily relies on computational methods to predict and refine the activity of new drug candidates. collaborativedrug.com These in silico techniques accelerate the process of identifying promising analogs and understanding the complex relationship between structure and function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. slideshare.net For this compound and its analogs, QSAR models can be developed to predict antimicrobial potency based on various molecular descriptors. mdpi.comnih.gov These descriptors can include properties like electronic effects, lipophilicity, and steric parameters. slideshare.net By analyzing these relationships, researchers can predict the activity of novel, unsynthesized this compound derivatives, thereby prioritizing the synthesis of compounds with the highest predicted efficacy. mdpi.com

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Derivatives

Both ligand-based and structure-based drug design approaches are invaluable in the rational design of this compound analogs. mdpi.com

Ligand-based drug design is employed when the three-dimensional structure of the biological target (in this case, the specific PBP) is unknown. nih.govgardp.org This approach relies on the knowledge of molecules that are known to interact with the target. nih.gov By comparing the structures of active and inactive this compound analogs, a pharmacophore model can be generated. This model represents the key steric and electronic features necessary for antibacterial activity, guiding the design of new molecules that fit this model. nih.govjscimedcentral.com

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography. saromics.comlongdom.org With the known structure of the PBP, researchers can use molecular docking simulations to predict how different this compound analogs will bind to the active site of the enzyme. jscimedcentral.comnih.gov This allows for the virtual screening of large libraries of compounds and the rational design of modifications to the this compound structure to enhance its binding affinity and, consequently, its antimicrobial potency. mdpi.comlongdom.org

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger a specific biological response. rsc.org A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a biological target, such as a penicillin-binding protein (PBP). tandfonline.com For this compound, a hypothetical pharmacophore model can be constructed based on its known structural components critical for antibacterial activity.

The key features of a this compound pharmacophore would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the β-lactam ring and the carboxylate ester are critical for interactions within the PBP active site.

Hydrogen Bond Donors: The N-H group within the imidazolidinone ring could serve as a key hydrogen bond donor.

Hydrophobic/Aromatic Features: The phenyl group on the side chain and the dimethyl groups on the thiazolidine (B150603) ring contribute to hydrophobic interactions, which are crucial for orienting the molecule within the binding pocket.

3D Arrangement: The precise spatial orientation of these features, dictated by the rigid bicyclic core of the penicillin scaffold, is paramount for activity.

Table 1: Hypothetical Pharmacophoric Features of this compound (Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of pharmacophore modeling as applied to this compound.)

| Feature Type | Location on this compound | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | β-lactam carbonyl oxygen | Interaction with active site serine in PBP |

| Hydrogen Bond Acceptor (HBA) | Ester carbonyl oxygen | Ancillary binding interactions |

| Hydrogen Bond Donor (HBD) | Imidazolidinone N-H | Anchoring the side chain |

| Aromatic/Hydrophobic Center | Phenyl ring | π-stacking or hydrophobic pocket interaction |

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening . royalsocietypublishing.org This involves computationally searching vast libraries containing millions of chemical compounds to identify molecules that match the pharmacophore model. mdpi.comresearchgate.net The goal is to discover compounds with entirely new structural backbones, or "scaffolds," that possess the same essential binding features as this compound. This approach is highly efficient for identifying novel classes of potential antibiotics that might not be discovered through traditional synthesis. biorxiv.org

Table 2: Illustrative Results from a Hypothetical Virtual Screening Campaign (Disclaimer: The data in this table is hypothetical and for illustrative purposes.)

| Hit ID | Novel Scaffold Type | Pharmacophore Fit Score (out of 1.0) | Predicted Activity (MIC, µg/mL) |

|---|---|---|---|

| VS-001 | Tetrahydroquinoline | 0.95 | 8 |

| VS-002 | Benzimidazole | 0.92 | 16 |

| VS-003 | Pyrrolopyrimidine | 0.88 | 32 |

SAR Landscape Analysis for this compound Chemical Space Exploration

Structure-Activity Relationship (SAR) landscape analysis is a computational method used to visualize the relationship between structural similarity and biological activity for a set of compounds. researchgate.net The resulting "map" helps medicinal chemists understand the chemical space around a lead compound, highlighting areas where small changes in structure lead to dramatic changes in activity and areas where modifications are well-tolerated. researchgate.net

For this compound, this analysis would involve creating a virtual library of analogs by systematically modifying different parts of the molecule, such as the phenyl ring, the imidazolidinone moiety, and the methoxymethyl ester group. The antibacterial activity of each analog would then be predicted or measured. By plotting structural similarity against activity, a landscape emerges that reveals critical information for drug design.

Identification of Activity Cliffs and Smooth Regions in this compound Analogs

Within an SAR landscape, two key topographical features are of particular interest: activity cliffs and smooth regions.

Activity Cliffs: These are pairs of structurally very similar compounds that exhibit a large and unexpected difference in biological activity. asm.org Identifying activity cliffs is crucial as they point to molecular features that are exquisitely sensitive to modification and are often critical for the compound's interaction with its target. dntb.gov.ua For this compound analogs, an activity cliff might be observed if a substituent is added to the phenyl ring that sterically hinders a key binding interaction, causing a dramatic loss of potency.

Smooth Regions: These areas of the SAR landscape are characterized by gradual changes in activity in response to structural modifications. This indicates that the modified part of the molecule is less critical for binding and can be altered, for example, to improve pharmacokinetic properties without significantly compromising potency.

The Structure-Activity Landscape Index (SALI) is a metric used to quantify these features, where a high SALI value for a pair of similar compounds indicates an activity cliff.

Table 3: Illustrative SAR Landscape Analysis of Hypothetical this compound Analogs (Disclaimer: The data in this table is hypothetical and for illustrative purposes.)

| Analog Pair | Structural Modification | Tanimoto Similarity | Potency (IC50, nM) | SALI Value | Landscape Feature |

|---|---|---|---|---|---|

| A1 vs A2 | H to 4-Cl on Phenyl Ring | 0.95 | A1: 50A2: 55 | 100.0 | Smooth Region |

| B1 vs B2 | 4-Cl to 4-F on Phenyl Ring | 0.96 | B1: 55B2: 65 | 250.0 | Smooth Region |

| C1 vs C2 | Phenyl to Cyclohexyl | 0.88 | C1: 50C2: 5000 | 41250.0 | Activity Cliff |

| D1 vs D2 | Methoxymethyl to Ethoxymethyl ester | 0.98 | D1: 50D2: 60 | 500.0 | Smooth Region |

Scaffold Hopping Strategies for Novel this compound-like Compounds with Improved Profiles

Scaffold hopping is a computational drug design strategy that aims to identify and design molecules with completely different core structures (scaffolds) while preserving the essential pharmacophoric features required for biological activity. ibmc.msk.ruresearchgate.net This is particularly valuable for generating novel chemical entities with improved properties, such as enhanced metabolic stability or the ability to overcome resistance mechanisms, while moving into new, patentable chemical space. nih.gov

The scaffold of this compound can be considered the core penam (B1241934) (4-thia-1-azabicyclo[3.2.0]heptane) nucleus, which is linked to the unique imidazolidinone side chain. Scaffold hopping strategies could explore replacing either of these core components.

Potential scaffold hopping strategies for this compound could include:

Replacing the β-Lactam Core: The classic penam nucleus could be replaced with other β-lactam cores known to have different properties, such as a cephem (found in cephalosporins) or monobactam structure, to potentially alter β-lactamase susceptibility. msu.ru

Replacing the Side-Chain Scaffold: The phenyl-imidazolidinone portion of the side chain, which is derived from ampicillin, could be replaced with other heterocyclic systems. A computational search for bioisosteric replacements could yield novel side chains that maintain the correct 3D orientation of key binding groups but offer different chemical properties.

Table 4: Hypothetical Scaffold Hopping Strategies for this compound (Disclaimer: The data in this table is hypothetical and for illustrative purposes.)

| Original Scaffold | Hopped Scaffold | Rationale / Potential Advantage |

|---|---|---|

| Penam nucleus | Cephem nucleus | Increased stability to certain β-lactamases; broader spectrum of activity. |

| Penam nucleus | Monobactam nucleus | Potential for activity against specific Gram-negative pathogens. |

| Phenyl-imidazolidinone | Phenyl-oxazolidinone | Altered hydrogen bonding pattern; potential for novel interactions. |

Biosynthetic Pathways and Evolutionary Biology of Penicillins

General Principles of Penicillin Biosynthesis

The biosynthesis of natural penicillins, such as Penicillin G, is a well-elucidated, multi-step enzymatic process primarily occurring in fungi like Penicillium chrysogenum. news-medical.net This pathway can be broadly divided into three key stages, starting from simple amino acid precursors.

The initial step involves the condensation of three precursor amino acids: L-α-aminoadipate, L-cysteine, and L-valine. news-medical.net This reaction is catalyzed by a large, multifunctional enzyme known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). news-medical.net The result of this condensation is the formation of a linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.net

The second stage is the critical ring-formation step. The linear ACV tripeptide undergoes an oxidative ring closure to form the bicyclic core structure characteristic of penicillins. This reaction, mediated by the enzyme isopenicillin N synthase (IPNS), results in the formation of isopenicillin N (IPN), the first bioactive intermediate in the pathway. news-medical.net IPN itself possesses weak antibiotic activity. news-medical.net

The final stage of natural penicillin biosynthesis involves the modification of the side chain. In penicillin-producing fungi, the L-α-aminoadipate side chain of IPN is exchanged for a hydrophobic side chain, such as a phenylacetyl group for Penicillin G. news-medical.net

Sarpicillin, being a semi-synthetic penicillin, does not have a dedicated natural biosynthetic pathway. Instead, it is synthesized chemically from a naturally produced penicillin precursor. Specifically, penicillins like this compound are derived from 6-aminopenicillanic acid (6-APA), which can be obtained by stripping the side chain from natural penicillins. The synthesis of this compound involves reacting 6-APA with a specific acyl halide, followed by a reaction with a ketone. google.com

Table 1: Key Stages in Natural Penicillin Biosynthesis

| Stage | Precursor(s) | Key Enzyme | Product | Location |

|---|---|---|---|---|

| 1. Tripeptide Formation | L-α-aminoadipate, L-cysteine, L-valine | ACV Synthetase (ACVS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Cytosol |

| 2. β-Lactam Ring Formation | ACV | Isopenicillin N Synthase (IPNS) | Isopenicillin N (IPN) | Cytosol |

Enzymology of Beta-Lactam Ring Formation in Natural Penicillins

The formation of the β-lactam ring is the defining step in penicillin biosynthesis and is a key target for understanding and engineering antibiotic production. This crucial reaction is catalyzed by isopenicillin N synthase (IPNS), also known as ACV cyclase. isciii.es

IPNS is a non-heme iron-dependent dioxygenase that facilitates an intramolecular oxidative cyclization of the ACV tripeptide. isciii.es This remarkable enzymatic reaction involves the removal of four hydrogen atoms from the ACV substrate, leading to the simultaneous formation of the four-membered β-lactam ring and the five-membered thiazolidine (B150603) ring, creating the fused bicyclic structure of isopenicillin N. news-medical.net The enzyme requires Fe(II), molecular oxygen, and a reducing agent like ascorbate (B8700270) for its activity. isciii.es

The β-lactam ring is highly reactive due to the strain imposed by the fused ring system, which distorts the amide bond and prevents the resonance stabilization typically found in amides. wikipedia.org This inherent reactivity is fundamental to the antibiotic's mechanism of action, allowing it to acylate and inhibit bacterial enzymes essential for cell wall synthesis. wikipedia.orgwikipedia.org

Naturally occurring β-lactam compounds can be categorized into several structural groups, including penicillins/cephalosporins, clavams, carbapenems, and monocyclic β-lactams. nih.gov The enzymatic mechanism for β-lactam ring formation varies between these groups. While IPNS is responsible for this step in all penicillin and cephalosporin (B10832234) compounds, different enzymes, such as β-lactam synthetase and carbapenam (B8450946) synthetase, are involved in the biosynthesis of clavams and carbapenems, respectively. nih.govresearchgate.net

Genetic Basis of Biosynthetic Gene Clusters for Beta-Lactams

In both bacteria and fungi, the genes responsible for the biosynthesis of β-lactam antibiotics are typically found organized in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). news-medical.netnih.gov This clustering facilitates the coordinated regulation and potential horizontal transfer of the entire metabolic pathway.

The BGC for penicillin biosynthesis includes the genes pcbAB (encoding ACV synthetase) and pcbC (encoding isopenicillin N synthase). news-medical.net In some organisms, additional genes involved in the final steps of biosynthesis, as well as genes for transport proteins, are also located within or near the cluster. isciii.es The organization of these genes is a common feature among β-lactam producers. news-medical.net

The discovery and analysis of BGCs have been revolutionized by genome mining techniques. jmicrobiol.or.krbiorxiv.org Computational tools like antiSMASH can identify putative BGCs in sequenced genomes, paving the way for the discovery of novel natural products and a deeper understanding of their biosynthetic logic. jmicrobiol.or.kr These approaches have revealed a vast, largely untapped potential for new metabolites within microbial genomes. googleapis.com

The clustering of these genes is thought to have significant evolutionary advantages. It allows for the co-regulation of all the necessary enzymes for the pathway and facilitates the inheritance of the complete set of genes as a single unit. plos.org Furthermore, this organization is believed to facilitate the horizontal gene transfer of the entire pathway between different microbial species, a key mechanism in the evolution of antibiotic production. nih.gov

Table 2: Core Genes in the Penicillin Biosynthetic Gene Cluster

| Gene | Encoded Enzyme | Function in Biosynthesis |

|---|---|---|

| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Condenses the three precursor amino acids to form the ACV tripeptide. |

| pcbC | Isopenicillin N synthase (IPNS) | Catalyzes the oxidative cyclization of ACV to form isopenicillin N. |

Evolutionary Insights into Antimicrobial Compound Production

The production of antimicrobial compounds like penicillin is a product of extensive evolutionary pressure, driven by the competitive interactions between microorganisms. frontiersin.org The evolution of these biosynthetic pathways is a dynamic process involving gene duplication, mutation, and horizontal gene transfer. wikipedia.org

The β-lactam biosynthetic pathways are believed to have originated in bacteria and were later transferred to fungi via horizontal gene transfer. nih.gov This hypothesis is supported by the lack of introns in the fungal biosynthetic genes and their clustered organization, which are more characteristic of bacterial genomes. nih.gov Over evolutionary time, recipient organisms have acquired and modified these gene clusters, leading to the diversification of β-lactam compounds. nih.gov

The evolution of antibiotic resistance in pathogenic bacteria exerts a continuous selective pressure for the development of new antimicrobial agents. This has led to an "arms race" where microbes evolve new defense mechanisms, and in turn, new or modified antibiotics are sought. frontiersin.org The laboratory development of semi-synthetic penicillins, such as this compound, can be seen as a human-directed extension of this evolutionary process. By chemically modifying the core structure of natural penicillins, scientists can create novel derivatives that may overcome existing resistance mechanisms. google.com

The study of the evolutionary biology of antimicrobial production, aided by genomics and bioinformatics, provides a framework for discovering novel bioactive compounds. researchgate.net By understanding the natural evolutionary processes that have shaped the diversity of antibiotics, researchers can better devise strategies to identify new drug candidates and combat the growing challenge of antimicrobial resistance. researchgate.netnih.gov

Analytical Methodologies for Sarpicillin Research

Chromatographic Techniques for Research Sample Analysis

Chromatography is a cornerstone for the separation and analysis of sarpicillin and its related substances. unite.it These techniques are essential for isolating the compound from complex mixtures and quantifying its presence. unite.it

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of this compound and quantifying its concentration in various samples. mdpi.comembrapa.br The method's robustness and the ability to separate a wide range of compounds make it ideal for pharmaceutical analysis. mdpi.com A typical HPLC method for this compound would involve a reversed-phase column, a mobile phase consisting of an aqueous buffer and an organic solvent, and UV detection. embrapa.brresearchgate.netnih.gov

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. nih.gov Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). researchgate.netamazonaws.com For instance, a validated method would demonstrate a linear relationship between the concentration of this compound and the detector response over a specified range. nih.gov Precision is assessed through the repeatability of measurements, while accuracy is determined by comparing the measured concentration to a known true value. amazonaws.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical set of HPLC conditions and is for illustrative purposes only.

Gas Chromatography (GC) for Volatile Impurities and Byproducts

Gas Chromatography (GC) is particularly suited for the analysis of volatile and semi-volatile organic impurities that may be present in this compound as byproducts of its synthesis or degradation. omicsonline.orgskpharmteco.com These impurities can affect the quality and safety of the active pharmaceutical ingredient (API). omicsonline.org Headspace GC (HS-GC) is a common technique used to concentrate these volatile analytes before analysis, which improves detection limits and minimizes interference from the sample matrix. sigmaaldrich.comlabrulez.com

The choice of a suitable solvent is crucial in GC analysis to ensure that it does not interfere with the detection of impurities. labrulez.com Method validation for GC, similar to HPLC, involves establishing parameters like specificity, linearity, LOD, LOQ, accuracy, and precision to ensure the method is fit for its intended purpose. journalijar.com

Table 2: Potential Volatile Impurities in this compound Synthesis Amenable to GC Analysis

| Impurity | Potential Source |

| Dichloromethane (B109758) | Reaction solvent google.com |

| Acetone | Purification solvent google.com |

| Ethyl Acetate | Extraction/purification solvent google.comepo.org |

This table lists examples of solvents that could potentially be present as volatile impurities and is for illustrative purposes.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying its fragments. unite.it These methods provide detailed information about the molecular arrangement and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. emerypharma.comthermofisher.com One-dimensional (1D) ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR identifies the carbon skeleton. emerypharma.commdpi.com

For a complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. emerypharma.com These experiments reveal the connectivity between protons and carbons, allowing for a detailed and confident confirmation of the this compound structure. emerypharma.comnih.gov The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are all critical pieces of data for this analysis. emerypharma.com

Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns. chemguide.co.uk The molecular ion peak (M+) in the mass spectrum reveals the relative molecular mass of the compound. chemguide.co.uk Tandem Mass Spectrometry (MS/MS) involves selecting a precursor ion (the molecular ion or a specific fragment) and subjecting it to further fragmentation. lcms.cz

This process provides detailed structural information by revealing how the molecule breaks apart. lcms.cz The resulting fragmentation pattern is a unique fingerprint of the compound and can be used to confirm its identity and elucidate the structure of its various components. lcms.cz High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments, further aiding in structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Information |

| Full Scan MS | Molecular ion peak (M+) corresponding to the molecular weight of this compound. |

| MS/MS | Fragmentation pattern revealing the structure of the core penicillin scaffold and the side chain. |

This table provides a general expectation of the type of data obtained from mass spectrometry and is for illustrative purposes.

Bioanalytical Methods for this compound and Metabolite Quantification in Preclinical Samples

Bioanalytical methods are essential for quantifying this compound and its metabolites in biological matrices such as plasma, serum, and urine from preclinical studies. ajpsonline.cominnovareacademics.in These studies are crucial for understanding the pharmacokinetic profile of the drug. ajpsonline.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, specificity, and accuracy. nih.govnih.gov

The development and validation of a bioanalytical method are governed by strict regulatory guidelines. europa.eu A full validation process includes establishing the method's accuracy, precision, selectivity, sensitivity, recovery, and the stability of the analyte in the biological matrix. ajpsonline.comeuropa.eu The use of a stable isotope-labeled internal standard is often employed to ensure accurate quantification by compensating for matrix effects and variations in sample processing. rsc.org

Table 4: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). rsc.org |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). rsc.org |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

This table outlines the critical parameters for validating a bioanalytical method according to common industry standards.

Development of Assays for this compound in Biological Matrices (e.g., cell culture media, animal tissues)

The development of assays for this compound is fundamental to understanding its pharmacokinetics, stability, and cellular uptake. While specific, modern, published methods detailing this compound assays in cell culture or animal tissues are limited, historical studies and methods for analogous compounds provide a clear framework for how such assays are approached.

Research confirming the measurement of intact this compound in plasma demonstrates that assays for the parent prodrug have been successfully developed and utilized in human studies. nih.gov These assays are crucial for evaluating the absorption of the intact ester, a key factor in its bioavailability. nih.gov The development of these assays for use in various biological matrices involves several critical steps, from sample preparation to detection.

Sample Preparation in Biological Matrices: The initial and most critical step in the analysis of this compound from biological samples is the immediate stabilization and extraction of the compound to prevent its hydrolysis into hetacillin (B1673130) and subsequently ampicillin (B1664943).

Cell Culture Media: For in vitro studies, cell culture media would be collected and immediately treated to halt enzymatic and chemical degradation. This typically involves rapid cooling and protein precipitation using agents like acetonitrile or methanol. nih.govresearchgate.net The supernatant would then be separated for analysis.

Animal Tissues: Analysis in animal tissues requires more extensive preparation. wur.nl Tissues must be rapidly excised and flash-frozen in liquid nitrogen to stop all biological processes. researchgate.net The frozen tissue is then homogenized using mechanical means, such as bead milling or cryo-milling, to break down the cellular structure and release the analyte. researchgate.netresearchgate.net The resulting homogenate is subjected to protein precipitation and liquid-liquid or solid-phase extraction (SPE) to isolate the drug from interfering matrix components like lipids and proteins. nih.gov For lipophilic esters like this compound, a liquid-liquid extraction using a non-polar solvent like chloroform (B151607) has been a viable method to separate the ester from its more polar active metabolite, ampicillin. asm.org

Detection and Quantification: Once extracted, this compound concentrations can be determined using several techniques.

High-Performance Liquid Chromatography (HPLC): HPLC with Ultraviolet (UV) detection is a common and robust method for quantifying pharmaceuticals. nih.govmdpi.com A reversed-phase C18 column would be suitable for separating the relatively non-polar this compound from its more polar metabolites. The method would require validation for linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). nih.govmdpi.com

Microbiological Assay: Bioassays have been used for penicillin prodrugs. asm.org This method involves extracting the ester into an organic solvent (e.g., chloroform) to separate it from the water-soluble active metabolite. asm.org The extract is then applied to a disk on an agar (B569324) plate seeded with a susceptible bacterium, such as Sarcina lutea. The zone of inhibition is proportional to the amount of this compound, which hydrolyzes on the plate to release active ampicillin. While less specific than chromatographic methods, this technique can provide a measure of the intact, biologically available prodrug. asm.org

Quantification of Ampicillin as the Active Metabolite

Quantifying ampicillin is essential for determining the therapeutic efficacy of this compound administration. As this compound is converted to ampicillin in the body, measuring the concentration of ampicillin in matrices like plasma, saliva, and tissues provides direct insight into the bioavailability and distribution of the active drug. nih.govbvsalud.org Numerous sensitive and specific methods for ampicillin quantification have been developed and validated.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and specificity. nih.govresearchgate.net Sample preparation typically involves a straightforward protein precipitation with a solvent like acetonitrile, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

The table below summarizes the parameters of a validated LC-MS/MS method for the quantification of ampicillin in human plasma, which is directly applicable to studies involving this compound.

| Parameter | Condition / Value |

|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile |

| Chromatography | Reversed-Phase HPLC |

| Column | Pentafluorophenyl Column |

| Mobile Phase | Gradient elution with water and acetonitrile containing formic acid |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Modes |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range (Plasma) | 0.25 - 200 µg/mL |

| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL |

| Intra-day Precision (%RSD) | ≤11.5% |

| Inter-day Precision (%RSD) | ≤11.5% |

| Accuracy | -11.5% to +12.5% |

This type of method allows for the precise measurement of ampicillin generated from this compound, enabling detailed pharmacokinetic profiling. Similar methods have been successfully validated for quantifying ampicillin in more complex matrices like jawbone and other animal tissues, demonstrating the versatility of the technique. researchgate.netnih.gov

Advanced Analytical Techniques for Complex Biological Systems

The analysis of a prodrug like this compound and its active metabolite in complex biological systems benefits immensely from advanced analytical techniques that offer enhanced sensitivity, selectivity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As noted for ampicillin quantification, LC-MS/MS is the gold standard for bioanalysis. Its application to this compound research would allow for the simultaneous quantification of the parent prodrug, the intermediate (hetacillin), and the final active metabolite (ampicillin) in a single chromatographic run. This is achieved by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each molecule are monitored, providing unequivocal identification and quantification, even at very low concentrations. nih.govresearchgate.netdoi.org This capability is critical for building comprehensive pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion (ADME) of the entire drug cascade. The use of isotopically labeled internal standards (e.g., ampicillin-d5) further enhances the accuracy and reproducibility of the method by correcting for matrix effects and variations in instrument response. nih.gov

Column-Switching HPLC: Automated column-switching HPLC systems represent another advanced approach that streamlines sample preparation and analysis. asm.org In this setup, a biological sample (e.g., plasma) is injected directly onto a "trapping" or "pre-column" (e.g., Shim-pack MAYI-ODS). asm.org This pre-column is designed to retain small molecules like this compound and ampicillin while allowing large macromolecules like proteins to be washed to waste. After this online cleanup, a valve switches the flow, and the trapped analytes are eluted from the pre-column onto a second, analytical column for separation and detection. researchgate.net This technique minimizes manual sample handling, reduces the potential for human error, and improves analytical accuracy and throughput.

The table below outlines a typical workflow for an advanced analytical method combining these techniques for comprehensive analysis.

| Step | Technique / Method | Purpose |

|---|---|---|

| 1. Sample Collection | Biological matrix (plasma, tissue homogenate) | Obtain sample for analysis |

| 2. Sample Preparation | Protein precipitation and/or Solid-Phase Extraction (SPE) | Initial cleanup and isolation of analytes |

| 3. Separation | Ultra-High-Performance Liquid Chromatography (UHPLC) | Rapid and high-resolution separation of this compound, hetacillin, and ampicillin |

| 4. Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific detection using unique mass transitions for each compound |

| 5. Data Analysis | Pharmacokinetic modeling software | Determine key parameters like Cmax, Tmax, AUC, and half-life for both prodrug and active metabolite |

These advanced methodologies are indispensable for modern drug development, providing the high-quality, detailed data needed to fully characterize the behavior of complex prodrug systems like this compound in biological environments.

Drug Discovery and Development Strategies Applied to Sarpicillin Analogs

Rational Design of Sarpicillin Derivatives for Enhanced Therapeutic Properties

The rational design of this compound derivatives is a key strategy to improve their effectiveness and overcome the challenges posed by resistant bacterial strains. nih.gov This approach involves the targeted modification of the this compound scaffold to enhance its pharmacological profile and confer activity against resistant pathogens.

Prodrug Design Principles for Improved Pharmacological Profiles

Prodrug strategies are employed to overcome limitations in the physicochemical and pharmacokinetic properties of parent drugs like this compound. By chemically modifying the active molecule to create a temporarily inactive form, researchers can improve aspects such as oral bioavailability, metabolic stability, and targeted delivery. For instance, esterification of the carboxylic acid group in penicillin-like structures can increase lipophilicity, potentially enhancing absorption. googleapis.com Upon absorption, these ester prodrugs are designed to be hydrolyzed by endogenous enzymes, releasing the active this compound molecule at the site of action.

Another approach involves the conjugation of this compound to carrier molecules that facilitate transport across biological membranes. googleapis.com The design of such prodrugs requires a delicate balance: the linkage must be stable enough to prevent premature cleavage but also susceptible to enzymatic or chemical hydrolysis to release the active drug in a timely manner.

Strategies for Overcoming Existing Antimicrobial Resistance Mechanisms

A primary driver for designing this compound analogs is the need to circumvent bacterial resistance, most notably the production of beta-lactamase enzymes. frontiersin.orgnih.govbenthamdirect.com These enzymes inactivate beta-lactam antibiotics by hydrolyzing the characteristic four-membered ring. frontiersin.orgnih.govbenthamdirect.com Strategies to combat this include:

Steric Hindrance: Introducing bulky side chains near the beta-lactam ring can sterically hinder the approach of beta-lactamase enzymes, protecting the ring from hydrolysis.

Beta-Lactamase Inhibitor Conjugation: A highly successful strategy involves co-administering this compound analogs with beta-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam. mdpi.com These inhibitors irreversibly bind to and inactivate the beta-lactamase, allowing the this compound analog to reach its target, the penicillin-binding proteins (PBPs). frontiersin.orgmdpi.com

Modification of Penicillin-Binding Proteins (PBPs): Resistance can also arise from alterations in the structure of PBPs, the bacterial enzymes responsible for cell wall synthesis. acs.orgmdpi.com Rational design efforts focus on creating this compound derivatives that can effectively bind to these altered PBPs, thereby restoring antibacterial activity. mdpi.com

High-Throughput and Virtual Screening Methodologies in Lead Identification

To accelerate the discovery of new and effective this compound analogs, modern drug discovery relies heavily on high-throughput screening (HTS) and virtual screening techniques. plos.orgdrugtargetreview.comresearchgate.net These methods allow for the rapid evaluation of large compound libraries to identify promising lead candidates. drugtargetreview.com

Ligand-Based Virtual Screening for this compound Mimetics

Ligand-based virtual screening (LBVS) utilizes the knowledge of known active molecules, such as this compound, to identify new compounds with similar properties. mdpi.com This approach does not require a 3D structure of the biological target. Instead, it relies on the principle that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities. Techniques used in LBVS include:

2D and 3D Similarity Searching: Screening databases for molecules that are structurally similar to the this compound scaffold.

Pharmacophore Modeling: Creating a 3D model that defines the essential features required for antibacterial activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions) and using this model to search for compounds that match these criteria. nih.gov

These methods can efficiently filter vast virtual libraries, prioritizing compounds for further investigation. jubilantbiosys.com

Target-Based Drug Design for Novel Beta-Lactamase Inhibitors and PBP Modulators

Target-based drug design (TBDD) relies on the known three-dimensional structure of the biological target, such as beta-lactamases or PBPs. nih.govbenthamdirect.com This structural information allows for the computational "docking" of virtual compounds into the active site of the target protein. researchgate.net

For Beta-Lactamase Inhibitors: Researchers can design molecules that bind tightly to the active site of various beta-lactamase enzymes, preventing them from hydrolyzing this compound analogs. frontiersin.orgnih.govbenthamdirect.com This can involve designing non-covalent inhibitors or mechanism-based inhibitors that form a stable, covalent bond with the enzyme. frontiersin.org

For PBP Modulators: By understanding the structural changes in resistant PBPs, new this compound derivatives can be designed to fit into the altered binding site and inhibit cell wall synthesis. dntb.gov.uaresearchgate.net Some advanced strategies even explore allosteric inhibitors that bind to a site other than the active site, inducing a conformational change that inactivates the enzyme. mdpi.com

The integration of computational design with experimental validation is a powerful approach to discovering novel and effective antibacterial agents. frontiersin.org

Lead Optimization and Compound Prioritization in this compound Research Programs

Key activities in lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the lead molecule and evaluating the impact on its biological activity. nih.gov This helps to identify the key structural features responsible for its antibacterial effects.

Improving "Drug-Like" Properties: Optimizing physicochemical properties such as solubility, permeability, and metabolic stability to ensure the compound can be effectively absorbed, distributed to the site of infection, and persist long enough to exert its effect. nih.gov

Following lead optimization, a rigorous compound prioritization process is necessary. pnas.orgmdpi.comnih.gov This involves evaluating a range of optimized candidates based on a comprehensive set of criteria to select the most promising one for further development. mdpi.comnih.gov

Table 1: Key Parameters for Compound Prioritization in this compound Analog Development

| Parameter | Description | Importance |

| In Vitro Potency | Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains, including resistant isolates. | High |

| Spectrum of Activity | The range of bacterial species against which the compound is effective. | High |

| Mechanism of Action | Confirmation of target engagement (e.g., PBP binding) and mechanism of resistance circumvention. | High |

| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, and Excretion properties in preclinical models. | High |

| Physicochemical Properties | Solubility, stability, and other properties influencing formulation and administration. | Medium |

| In Vivo Efficacy | Performance in animal models of infection. | High |

| Toxicity Profile | Assessment of potential adverse effects in preclinical studies. | High |

| Synthetic Feasibility | The ease and cost-effectiveness of chemical synthesis. | Medium |

This multi-parameter optimization and prioritization strategy is crucial for identifying this compound analogs with the greatest potential to become successful new medicines in the fight against bacterial infections. pnas.orgnorstella.com

Integration of Computational and Experimental Approaches in Antimicrobial Drug Discovery

The development of novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. The traditional pipeline for drug discovery is often lengthy, costly, and fraught with high attrition rates. To overcome these challenges, modern drug discovery efforts, including the development of analogs for established antibiotics like this compound, increasingly rely on the synergy between computational and experimental methodologies. This integrated approach accelerates the identification and optimization of lead compounds by leveraging the predictive power of in silico models to guide and refine laboratory-based research.

This compound, the methoxymethyl ester of hetacillin (B1673130), which itself is a prodrug of ampicillin (B1664943), belongs to the β-lactam class of antibiotics. pnas.org The core challenge in developing analogs of such compounds lies in enhancing their efficacy against resistant pathogens, improving their pharmacological properties, and expanding their spectrum of activity. Computational tools are instrumental in navigating the vast chemical space of potential derivatives to pinpoint candidates with the highest probability of success.

The integration of these approaches creates a dynamic cycle of prediction and validation. Computational models can screen millions of virtual compounds, a feat unattainable through physical screening alone, to identify a manageable number of promising candidates for synthesis and in vitro testing. nih.gov The experimental results, in turn, provide crucial data to train and refine the computational models, enhancing their predictive accuracy for subsequent rounds of discovery. This iterative process of design, prediction, synthesis, and testing significantly streamlines the path toward new and effective antimicrobial therapies.

Application of Machine Learning and Artificial Intelligence in Molecular Design

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in the quest for new antibiotics. bsmiab.org These computational techniques excel at identifying complex patterns and relationships within large datasets, making them particularly well-suited for the multifaceted challenges of drug design. In the context of developing this compound analogs, AI and ML can be applied to both discover novel molecular scaffolds and to optimize existing ones.

One of the primary applications of ML in this area is in the development of quantitative structure-activity relationship (QSAR) models. chemrxiv.org These models learn the relationship between the chemical structures of compounds and their biological activities. For this compound analogs, a QSAR model could be trained on a dataset of known β-lactam antibiotics and their corresponding potencies against various bacterial strains, including those expressing β-lactamases. bsmiab.org This trained model could then predict the antimicrobial activity of newly designed, virtual this compound derivatives, allowing researchers to prioritize the most promising candidates for synthesis.

The table below illustrates various machine learning models and their potential applications in the design of novel antimicrobial agents like this compound analogs.

| Machine Learning Model | Application in Antimicrobial Design | Potential Benefit for this compound Analogs |

| Random Forest | Classification of compounds as active or inactive; QSAR modeling. nih.gov | Prioritizing analogs with a high likelihood of antibacterial activity. |

| Deep Neural Networks (DNNs) | Screening large chemical libraries; predicting antimicrobial activity from molecular structure. amr-action.au | Rapidly identifying potential hits from vast virtual libraries of this compound derivatives. |

| Generative Adversarial Networks (GANs) | De novo design of molecules with specific desired properties. | Generating novel side chains or modifications to the this compound scaffold to overcome resistance. |

| Support Vector Machines (SVMs) | Predicting the activity of compounds against specific bacterial strains or resistance mechanisms. thestokeslab.com | Designing analogs with targeted activity against multi-drug resistant pathogens. |

The use of AI and ML not only accelerates the design phase but also enriches the diversity of the molecules considered, increasing the chances of discovering next-generation antibiotics.

In Silico Frameworks for Predictive Property Assessment and Drug Candidate Prioritization

A successful antibiotic must not only be potent against its target but also possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). A significant portion of drug candidates fail in later stages of development due to poor pharmacokinetic or safety profiles. In silico frameworks for predictive property assessment play a crucial role in identifying and weeding out problematic compounds early in the discovery process, thereby saving considerable time and resources. eurekaselect.com